3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide
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Overview
Description
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of a triazolopyridine derivative with bromine in the presence of a suitable solvent. The reaction is often carried out under reflux conditions to ensure complete bromination. For example, a mixture of the precursor compound, hydrobromic acid, and xylene can be heated under reflux with azeotropic removal of water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the interactions of triazolopyridine derivatives with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The triazole and pyridine rings provide additional binding interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 3-(bromomethyl)pyridine hydrobromide
- 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide
- 3-(methyl)-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a fused triazole-pyridine ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
2742657-30-1 |
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Molecular Formula |
C7H7Br2N3 |
Molecular Weight |
292.96 g/mol |
IUPAC Name |
3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H6BrN3.BrH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5H2;1H |
InChI Key |
MXVYBXSLRSVQTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CBr.Br |
Purity |
95 |
Origin of Product |
United States |
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